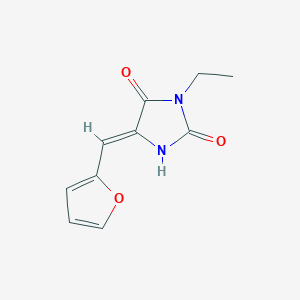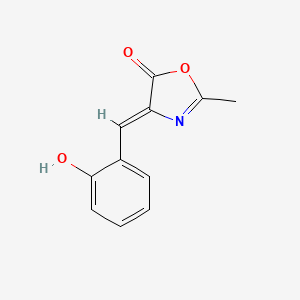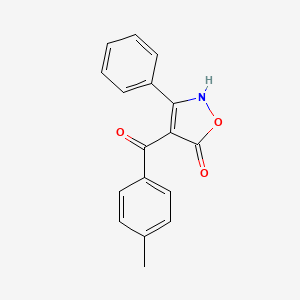
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is a chemical compound with the molecular formula C12H16O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a benzofuran core with multiple methyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione typically involves the oxidation of benzofuran compounds. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents and catalysts. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially at the methyl groups, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Transition metals like palladium and platinum are used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and induce apoptosis in cancer cells. The exact pathways depend on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-2,2,4,6-tetramethylbenzofuran: Shares a similar core structure but differs in the position and number of methyl groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an amino group, known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another amino derivative with similar properties.
Uniqueness
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2,2,4,7-tetramethyl-3H-1-benzofuran-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-6-8-5-12(3,4)15-11(8)7(2)10(14)9(6)13/h5H2,1-4H3 |
Clave InChI |
PXNWHZSXWZVCTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(OC2=C(C(=O)C1=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)

![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
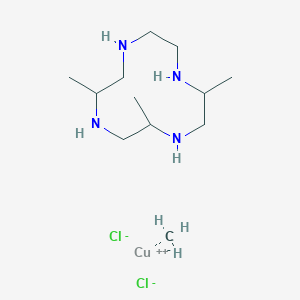
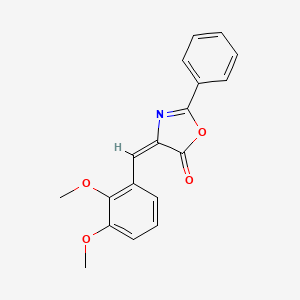

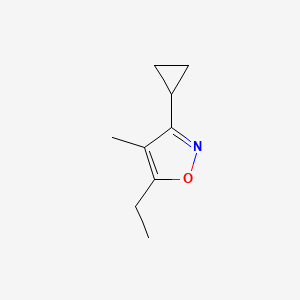
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
